molecular formula C9H20N2 B1308991 2-(3,5-Dimethylpiperidin-1-yl)ethanamine CAS No. 876716-58-4

2-(3,5-Dimethylpiperidin-1-yl)ethanamine

Cat. No.: B1308991
CAS No.: 876716-58-4
M. Wt: 156.27 g/mol
InChI Key: GQSWLZPKSPRYJI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)ethanamine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperidine, featuring a piperidine ring substituted with two methyl groups at positions 3 and 5, and an ethanamine group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine typically involves the following steps:

    Formation of 3,5-Dimethylpiperidine: This can be achieved through the alkylation of piperidine with appropriate alkylating agents such as methyl iodide in the presence of a base like sodium hydride.

    Introduction of Ethanamine Group: The 3,5-dimethylpiperidine is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanamine group at the nitrogen atom of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine group, where halides or other nucleophiles replace the amine hydrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

2-(3,5-Dimethylpiperidin-1-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Dimethylpiperidin-1-yl)ethanamine: Similar structure but with different methyl group positioning.

    2-(3,5-Dimethylpiperidin-1-yl)ethanol: Contains an ethanol group instead of an ethanamine group.

Uniqueness

2-(3,5-Dimethylpiperidin-1-yl)ethanamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSWLZPKSPRYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424405
Record name 2-(3,5-dimethylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876716-58-4
Record name 2-(3,5-dimethylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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